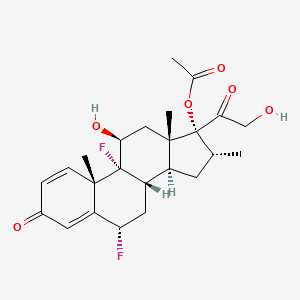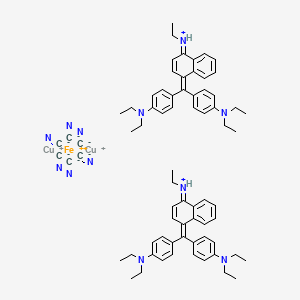
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is a complex organic compound with a unique structure that includes multiple aromatic rings and metal ions
Méthodes De Préparation
The synthesis of Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) involves multiple steps. The starting materials typically include diethylamino and ethylamino substituted aromatic compounds, which undergo a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the metal centers, particularly the copper ions, using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Complexation: The metal ions in the compound can form complexes with various ligands, altering the compound’s properties and reactivity.
Applications De Recherche Scientifique
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic rings and metal ions. The compound can bind to specific sites on enzymes or receptors, altering their activity. The metal ions can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is unique due to its combination of aromatic rings and metal ions. Similar compounds include:
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and as a dye.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Used in similar applications but lacks the metal ion component.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another related compound with applications in materials science.
These compounds share some structural similarities but differ in their specific functional groups and metal ion content, leading to variations in their properties and applications.
Propriétés
Numéro CAS |
82338-76-9 |
|---|---|
Formule moléculaire |
C72H80Cu2FeN12 |
Poids moléculaire |
1296.4 g/mol |
Nom IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide |
InChI |
InChI=1S/2C33H39N3.6CN.2Cu.Fe/c2*1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;6*1-2;;;/h2*11-24H,6-10H2,1-5H3;;;;;;;;;/q;;6*-1;2*+1;+2/p+2 |
Clé InChI |
HDIHQTDEAZYIGX-UHFFFAOYSA-P |
SMILES canonique |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



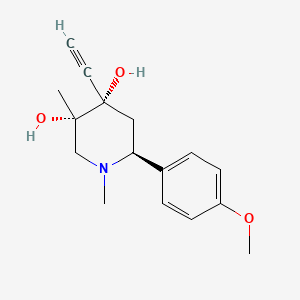


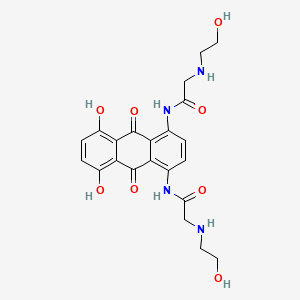
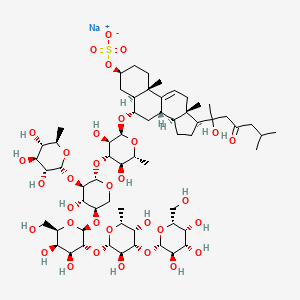
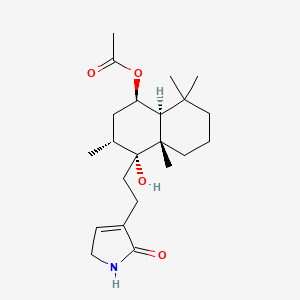
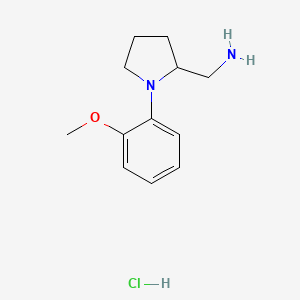
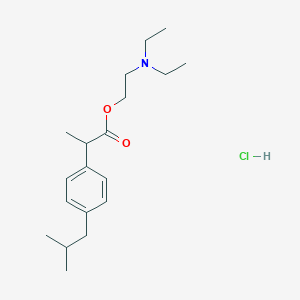


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

